molecular formula C12H15BF3NO2S B7953117 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol

Cat. No.: B7953117
M. Wt: 305.13 g/mol
InChI Key: ILGYXHKXYNLMFK-UHFFFAOYSA-N
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Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol is a complex organic compound that features a boron-containing dioxaborolane ring, a trifluoromethyl group, and a pyridine ring with a thiol group

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyridine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2S/c1-10(2)11(3,4)19-13(18-10)8-5-7(12(14,15)16)6-17-9(8)20/h5-6H,1-4H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGYXHKXYNLMFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CNC2=S)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Dioxaborolane Ring: The dioxaborolane ring is typically formed by reacting a boronic acid with a diol under dehydrating conditions.

    Introduction of the Thiol Group: The thiol group can be introduced through nucleophilic substitution reactions using thiolating agents such as thiourea or thiolates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Coupling Reactions: The boron-containing dioxaborolane ring can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Palladium catalysts and base in an inert atmosphere.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Piperidine Derivatives: Formed from the reduction of the pyridine ring.

    Substituted Pyridines: Formed from nucleophilic substitution reactions.

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol has several scientific research applications:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Materials Science:

    Medicinal Chemistry: Investigated for its potential use in drug discovery and development.

    Biological Research: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the boron-containing dioxaborolane ring can participate in unique chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-thiol: Lacks the trifluoromethyl group.

    5-(Trifluoromethyl)pyridine-2-thiol: Lacks the dioxaborolane ring.

    3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-methylpyridine-2-thiol: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine-2-thiol is unique due to the combination of its boron-containing dioxaborolane ring, trifluoromethyl group, and thiol group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

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